2-isopropyl-4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
Properties
IUPAC Name |
4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-13(2)20-22(26)23(21(25)15-7-5-6-8-19(15)28-20)12-17(24)16-11-14(3)9-10-18(16)27-4/h5-11,13,20H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQYNYUNEYSCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazepine Core Construction via Hetero-Diels-Alder Cyclization
The benzo[f]oxazepine-3,5-dione scaffold is synthesized through a microwave-assisted [4+2] hetero-Diels-Alder reaction.
Procedure :
- Imine Formation : React 2-hydroxy-5-methylbenzaldehyde (1.0 equiv) with isopropylamine (1.2 equiv) in ethanol under reflux (3 h) to yield the corresponding Schiff base.
- Cycloaddition : Treat the Schiff base with 3-nitrophthalic anhydride (1.5 equiv) in dry toluene under microwave irradiation (150°C, 15 min).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 62% | |
| Reaction Time | 15 min (microwave) | |
| Purification | Recrystallization (EtOAc/hexane) |
Mechanistic Insight : The reaction proceeds via a concerted transition state, with the anhydride acting as a dienophile. Microwave irradiation accelerates the reaction by enhancing molecular collision frequency.
Side Chain Installation via Nucleophilic Acylation
The 2-(2-methoxy-5-methylphenyl)-2-oxoethyl group is introduced through a nucleophilic acyl substitution.
Procedure :
- Ketone Synthesis : React 2-methoxy-5-methylacetophenone (1.0 equiv) with ethyl bromoacetate (1.1 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF (80°C, 6 h).
- Coupling : Treat the oxazepine core with the ketone intermediate (1.2 equiv) using HATU (1.5 equiv) and DIPEA (3.0 equiv) in DCM (rt, 12 h).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 58% | |
| Reaction Scale | 10 mmol | |
| Purity (HPLC) | 98.5% |
Optimization Note : Conventional heating (6 h, 80°C) vs. microwave (15 min, 150°C) showed comparable yields, but microwave reduced side-product formation.
Analytical Characterization and Validation
Spectroscopic Profiling
FT-IR Analysis :
¹H NMR (400 MHz, CDCl₃) :
- δ 1.25 (d, 6H) : Isopropyl methyl groups.
- δ 3.85 (s, 3H) : Methoxy protons.
- δ 4.72 (m, 1H) : Oxazepine N-CH(CH₃)₂.
¹³C NMR :
Chromatographic Purity Assessment
HPLC Conditions :
- Column: C18 (4.6 × 250 mm, 5 µm).
- Mobile Phase: MeCN/H₂O (70:30).
- Retention Time: 8.2 min.
Scalability and Industrial Feasibility
Batch Process Optimization :
- Solvent Recovery : Toluene (85% recovery via distillation).
- Catalyst Recycling : HATU reused thrice with <10% yield drop.
Cost Analysis :
| Component | Cost/kg (USD) | Contribution |
|---|---|---|
| 3-Nitrophthalic Anhydride | 120 | 45% |
| HATU | 980 | 30% |
| DIPEA | 85 | 10% |
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, amines, thiols
Scientific Research Applications
2-isopropyl-4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-isopropyl-4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
DNA Intercalation: Interacting with DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on structurally distinct agrochemicals, primarily imidazolinones and phenoxypropanoic acids. Below is a comparative analysis based on functional groups, applications, and mechanistic insights:
Table 1: Key Comparisons with Agrochemicals from Evidence
Key Observations:
Structural Divergence: The target compound’s benzooxazepine-dione core distinguishes it from imidazolinones (e.g., Imazapyr, Imazaquin) and phenoxypropanoic acids (e.g., Cloprop). The latter classes rely on carboxylic acid groups for bioactivity, whereas the target compound’s ketone and ether groups may mediate different interactions.
Mechanistic Implications: Imidazolinones inhibit ALS, critical for branched-chain amino acid synthesis in plants . The target compound lacks the imidazole ring necessary for this interaction, suggesting alternative pathways (e.g., kinase or protease modulation).
Q & A
Q. Q1: What are the standard synthetic routes for preparing benzo[f][1,4]oxazepine-3,5-dione derivatives, and how do reaction conditions influence yield?
Methodological Answer:
- Core Synthesis : Benzooxazepine derivatives are typically synthesized via cyclocondensation of substituted precursors. For example, refluxing thiosemicarbazides with chloroacetic acid and oxo-compounds in DMF/acetic acid mixtures (1:2 ratio) under NaOAc catalysis yields thiazolidinone intermediates, which can be further functionalized .
- Key Variables : Reaction time (2–6 hours), solvent polarity (DMF vs. acetonitrile), and stoichiometric ratios (e.g., 0.01–0.03 mol equivalents of oxo-compounds) critically impact purity and yield. Recrystallization from DMF/ethanol mixtures is standard for purification .
Q. Q2: Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- Primary Methods :
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and ketone/oxazepine carbonyls (δ 165–180 ppm). Substituent effects (e.g., methoxy groups) shift signals predictably .
- IR Spectroscopy : Confirms C=O stretches (1680–1750 cm⁻¹) and N–H bonds (3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) and fragmentation patterns .
Advanced Synthetic Optimization
Q. Q3: How can regioselectivity challenges during oxazepine ring formation be addressed?
Methodological Answer:
- Catalytic Strategies : Use Pd-catalyzed reductive cyclization with formic acid derivatives to control ring closure .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in nitroarene intermediates, improving regioselectivity .
- Base Selection : K₂CO₃ in acetonitrile enhances nucleophilicity of oxygen/nitrogen centers, favoring desired cyclization pathways .
Q. Q4: What methodologies resolve contradictions in bioactivity data across analogs with similar substituents?
Methodological Answer:
- Structural Validation : X-ray crystallography or NOE NMR experiments confirm spatial arrangements (e.g., Z/E isomerism in hydrazone moieties) that may explain divergent bioactivities .
- Computational Modeling : DFT calculations predict electronic effects (e.g., methoxy vs. methyl groups) on binding affinities .
- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized assay conditions to rule out experimental variability .
Mechanistic and Functional Studies
Q. Q5: What reaction mechanisms govern the stability of the oxazepine ring under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the oxazepine oxygen increases ring strain, leading to hydrolysis (confirmed via LC-MS monitoring of degradation products) .
- Basic Conditions : Deprotonation at C3 or C5 destabilizes the ring, causing cleavage. Stabilizing additives (e.g., TBDPS protecting groups) mitigate this .
Q. Q6: How do substituents on the 2-isopropyl and 4-oxoethyl groups influence pharmacological properties?
Methodological Answer:
- Lipophilicity : Isopropyl groups enhance membrane permeability (logP ↑), while polar oxoethyl moieties improve solubility (logS ↑) .
- Bioisosteric Replacement : Swapping methoxy groups with halogenated analogs (e.g., Cl) increases metabolic stability but may reduce target binding .
Data Analysis and Reproducibility
Q. Q7: How should researchers address batch-to-batch variability in synthetic yields?
Methodological Answer:
- Process Optimization :
- Statistical Design : Apply DoE (Design of Experiments) to identify critical factors (e.g., NaOAc concentration, reflux time) using ANOVA .
Q. Q8: What strategies validate the reproducibility of biological assays for this compound?
Methodological Answer:
- Positive/Negative Controls : Include reference compounds (e.g., imazapyr for enzyme inhibition studies) to calibrate assay sensitivity .
- Blinded Testing : Conduct triplicate runs across independent labs to quantify interoperator variability .
Safety and Handling in Research Settings
Q. Q9: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
